Benzo[d]thiazol-5-ol
Overview
Description
Benzo[d]thiazol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Use in Drug Discovery and Synthesis
Benzo[d]thiazol-5-ol serves as a valuable component in the synthesis of diverse bioactive compounds. Durcik et al. (2020) highlighted its utility in the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are considered significant building blocks in drug discovery (Durcik et al., 2020).
2. Antimicrobial and Anti-proliferative Activities
A study by Mansour et al. (2020) focused on thiazolyl pyrazoline derivatives linked to this compound, showcasing their antimicrobial and anti-proliferative activities. This study emphasized the compound's potential in addressing microbial infections and cancer treatment (Mansour et al., 2020).
3. Anticonvulsant Properties
Deng et al. (2010) investigated the anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles, a series of compounds containing this compound. Their findings suggest potential applications of these compounds in treating seizure disorders (Deng et al., 2010).
4. Antibacterial Agents
Palkar et al. (2017) designed and synthesized analogs of this compound that displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This underlines the compound's relevance in developing new antibacterial agents (Palkar et al., 2017).
5. Application in Semiconductors
Chen et al. (2016) explored the use of this compound derivatives in the field of organic semiconductors, highlighting their implementation in devices like solar cells and transistors. This marks a significant crossover of the compound into materials science (Chen et al., 2016).
6. Corrosion Inhibition
Jafari et al. (2019) identified this compound derivatives as effective corrosion inhibitors for steel in acidic mediums. This application is crucial in industrial processes where corrosion resistance is vital (Jafari et al., 2019).
7. Anticancer Agents
Edukondalu et al. (2021) synthesized this compound derivatives that showed promising anticancer activity against various human cancer cell lines. This research contributes to the ongoing search for effective cancer therapies (Edukondalu et al., 2021).
Safety and Hazards
Future Directions
Benzothiazole based compounds have shown promise in various fields of medicinal chemistry. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research could focus on exploring these properties further and developing new benzothiazole derivatives with enhanced biological activities.
Mechanism of Action
Target of Action
Benzo[d]thiazol-5-ol, a derivative of the thiazole ring, has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence its bioavailability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
Benzo[d]thiazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is diverse and contributes to the compound’s wide range of biological activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is currently under study .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research .
Properties
IUPAC Name |
1,3-benzothiazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREUOIWLJRZAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393995 | |
Record name | 5-Benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-41-1 | |
Record name | 5-Benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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